Promethazine Sulfoxide-d6

Bioanalysis LC-MS/MS Method Validation

Quantifying promethazine sulfoxide in biological matrices without a matched internal standard leads to matrix effect bias. Promethazine Sulfoxide-d6 (PMZSO-d6) is a hexadeuterated analog that co-elutes with the target analyte, providing identical ionization efficiency for reliable LC-MS/MS correction. Key advantages: - Enables isotope-dilution LC-MS/MS methods compliant with FDA/EMA guidelines. - Serves as Promethazine EP Impurity D-d6 for pharmaceutical QC. - Available from stock in mg quantities for immediate method deployment.

Molecular Formula C17H20N2OS
Molecular Weight 306.5 g/mol
Cat. No. B563530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine Sulfoxide-d6
SynonymsN,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide; _x000B_N-[2-(Dimethyl-d6-amino)propyl]phenothiazine S-Oxide;  Promethazine 5-Oxide-d6;  _x000B_Promethazine 5-Sulfoxide-d6;  Romergan Sulfoxide-d6; 
Molecular FormulaC17H20N2OS
Molecular Weight306.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3
InChIKeyOWTCLFIFAFHQIX-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Promethazine Sulfoxide-d6: A Critical Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Promethazine Metabolites


Promethazine Sulfoxide-d6 (PMZSO-d6; CAS 1189892-93-0) is a stable isotope-labeled analog of promethazine sulfoxide, a major hepatic metabolite of the first-generation antihistamine promethazine [1]. The compound incorporates six deuterium atoms (molecular formula C17H14D6N2OS, MW 306.46) on the N-dimethylamino moiety, providing a nominal mass shift of +6 Da relative to the unlabeled metabolite . As a deuterated internal standard (IS), PMZSO-d6 co-elutes with and exhibits near-identical ionization efficiency to its non-deuterated counterpart under reversed-phase LC-MS/MS conditions, enabling precise correction for matrix effects, recovery variations, and instrument drift during quantitative bioanalysis .

Why Promethazine Sulfoxide-d6 Cannot Be Replaced by Unlabeled Promethazine Sulfoxide or Other Deuterated Promethazine Analogs in Bioanalytical Workflows


Generic substitution of PMZSO-d6 with unlabeled promethazine sulfoxide (PMZSO) or alternative deuterated promethazine compounds (e.g., PMZ-d6) fails to meet the analytical requirements for accurate quantification of PMZSO in complex biological matrices. PMZSO-d6 is chemically and isotopically matched to the target analyte (PMZSO), ensuring identical chromatographic retention time and ionization efficiency—a prerequisite for reliable matrix effect correction in LC-MS/MS assays . In contrast, the use of an external standard method for PMZSO quantification has been shown to lack the necessary precision for high-sensitivity residue monitoring, with researchers explicitly noting the need for a deuterated IS to match the performance of PMZ-d6 used for the parent drug [1]. Furthermore, alternative deuterated compounds such as PMZ-d6 (deuterated promethazine) or PMZ-d4 (deuterated at alternative positions) exhibit different retention times and ionization characteristics, introducing systematic bias in quantification of the sulfoxide metabolite [2].

Quantitative Evidence for Promethazine Sulfoxide-d6: Differentiated Performance and Procurement Rationale


Analytical Sensitivity Deficit in Published Methods Due to Lack of PMZSO-d6 Internal Standard

In the first published HPLC-MS/MS method for promethazine and its metabolites in swine edible tissues, PMZ and Nor1PMZ were quantified using deuterated promethazine (PMZ-d6) as the internal standard, achieving LOD/LOQ of 0.05/0.1 μg/kg in muscle, liver, and kidney. However, PMZSO was quantified using an external standard method, resulting in the same LOD/LOQ values of 0.05/0.1 μg/kg [1]. The use of an external standard introduces uncorrected matrix effects and recovery variability, compromising quantitative accuracy relative to the isotopically-corrected measurements obtained for PMZ and Nor1PMZ. The procurement of PMZSO-d6 directly addresses this analytical gap by enabling isotopically-matched internal standardization for the sulfoxide metabolite.

Bioanalysis LC-MS/MS Method Validation Food Safety

Matrix Effect Correction Superiority of Stable Isotope-Labeled Internal Standards Over Structural Analogs

Stable isotope-labeled (SIL) internal standards, such as PMZSO-d6, have been widely shown to reduce matrix effects and yield reproducible and accurate recoveries in LC-MS/MS assays when compared to the use of structurally related compounds as internal standards . The isotopic matching ensures co-elution and identical ionization suppression/enhancement between the analyte and IS, a requirement not met by non-isotopic analogs or external calibration. This principle is the foundation for regulatory bioanalytical method validation guidelines (FDA, EMA) that mandate the use of SIL-IS whenever possible for quantitative assays.

Bioanalysis LC-MS/MS Matrix Effects Quantitative Accuracy

Isotopic Purity and Chemical Purity Specifications Enabling Reliable Quantification

Commercially available PMZSO-d6 is supplied with certified isotopic enrichment of ≥98% D (deuterium incorporation) and chemical purity of ≥98% . These specifications are critical because incomplete deuteration (<98%) results in the presence of unlabeled (d0) and partially labeled (d1-d5) isotopologues that co-elute with the analyte, artificially inflating the analyte signal and causing negative bias in calculated concentrations. The ≥98% D enrichment minimizes this cross-talk interference to ≤2%, ensuring accurate quantification at low ng/mL or μg/kg levels.

Analytical Chemistry Reference Standards Quality Control

Pharmacokinetic Relevance: PMZSO as a Major Circulating Metabolite Requiring Accurate Quantification

Following oral administration of promethazine in rats, the metabolite promethazine sulfoxide (PMZSO) exhibits substantially higher systemic exposure than the parent drug. Pharmacokinetic data show that PMZSO achieves an AUC(0-t) of 179.33 ± 56.01 ng·h/mL compared to 37.53 ± 9.54 ng·h/mL for promethazine—a 4.8-fold higher exposure [1]. Additionally, PMZSO demonstrates a longer Tmax (3.43 ± 1.51 h vs. 0.36 ± 0.13 h) and a higher Cmax (23.37 ± 5.33 ng/mL vs. 14.35 ± 6.17 ng/mL) relative to the parent compound. These quantitative differences underscore the necessity of accurate PMZSO quantification in pharmacokinetic and toxicokinetic studies, a requirement that PMZSO-d6 uniquely enables as an isotopically-matched internal standard.

Pharmacokinetics Drug Metabolism Toxicology

Regulatory Alignment: PMZSO-d6 as a European Pharmacopoeia (EP) Impurity Reference Standard

Promethazine Sulfoxide-d6 is recognized and supplied as Promethazine EP Impurity D-d6, a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of promethazine drug products . This designation provides traceability against pharmacopeial standards (USP or EP), enabling pharmaceutical manufacturers and contract research organizations to meet regulatory requirements for impurity profiling and stability studies. The deuterated form offers the same chromatographic behavior as the unlabeled EP Impurity D but with the added benefit of serving as an internal standard in mass spectrometric assays.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

High-Value Application Scenarios for Promethazine Sulfoxide-d6 Procurement


Regulatory Bioanalysis of Promethazine and Metabolites in Clinical and Preclinical Studies

PMZSO-d6 enables validated LC-MS/MS methods for quantifying promethazine sulfoxide in plasma, urine, and tissue samples. Its use as a SIL-IS corrects for matrix effects and recovery variability, ensuring compliance with FDA and EMA bioanalytical method validation guidelines. Given that PMZSO exposure exceeds that of the parent drug by nearly 5-fold [1], accurate metabolite quantification is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and drug-drug interaction assessments.

Veterinary Drug Residue Monitoring in Food Safety Programs

The method developed by Wen et al. (2023) for promethazine residues in swine tissues explicitly quantified PMZSO via external standard due to the unavailability of a deuterated IS [1]. Procurement of PMZSO-d6 directly upgrades this workflow to full isotope-dilution LC-MS/MS, improving quantitative reliability for regulatory monitoring programs. This is particularly relevant as PMZSO is a marker residue in food-producing animals.

Pharmaceutical Impurity Profiling and Quality Control

PMZSO-d6 serves as Promethazine EP Impurity D-d6, a certified reference standard for identifying and quantifying the sulfoxide impurity in promethazine drug substance and finished products [1]. Its deuterated nature allows it to function simultaneously as an internal standard in LC-MS impurity methods, streamlining QC workflows and providing traceability to EP monographs.

Forensic Toxicology and Clinical Urine Drug Testing

In forensic and clinical settings, promethazine sulfoxide is a major urinary metabolite with a validated quantification range of 2.5-1400 ng/mL in human urine [1]. PMZSO-d6 enables definitive identification and quantification via isotope-dilution LC-MS/MS, reducing false negatives and improving quantitative accuracy in challenging postmortem or adulterated specimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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